REACTION_CXSMILES
|
C(OC(C1C=CC(C2C=CC(O)=CC=2)=CC=1)=O)C.[OH-].[K+].CC(OS(C1C(C)=CC=CC=1)(=O)=O)CCCCCC.C([O:42][C:43]([C:45]1[CH:50]=[CH:49][C:48]([C:51]2[CH:56]=[CH:55][C:54]([O:57][CH:58]([CH3:65])[CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH3:64])=[CH:53][CH:52]=2)=[CH:47][CH:46]=1)=[O:44])C.[OH-].[Na+]>C(O)C.O.C1(C)C=CC=CC=1>[CH3:65][CH:58]([O:57][C:54]1[CH:55]=[CH:56][C:51]([C:48]2[CH:47]=[CH:46][C:45]([C:43]([OH:44])=[O:42])=[CH:50][CH:49]=2)=[CH:52][CH:53]=1)[CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH3:64] |f:1.2,5.6|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
toluenesulfonic acid 1-methyl-heptyl ester
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCCC)OS(=O)(=O)C=1C(=CC=CC1)C
|
Name
|
4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C
|
Name
|
product
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in the solution
|
Type
|
CUSTOM
|
Details
|
obtained above,
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WASH
|
Details
|
HCl (50 ml), washing the resulting toluene layer with 2N
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene
|
Type
|
CUSTOM
|
Details
|
to obtain as a residue
|
Type
|
TEMPERATURE
|
Details
|
by heating the solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
adding 6N
|
Type
|
FILTRATION
|
Details
|
HCl (20 ml) to filter off crystals
|
Type
|
CUSTOM
|
Details
|
further recrystallizing from acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |